

Ladostigil Hydrochloride vs. Placebo for Mild Cognitive Impairment: A Comparative Guide

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Compound of Interest

Compound Name: *Ladostigil hydrochloride*

Cat. No.: *B12388265*

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This guide provides a comprehensive comparison of **Ladostigil hydrochloride** and a placebo in the treatment of Mild Cognitive Impairment (MCI), based on data from the 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial NCT01429623.^{[1][2]} The study assessed the safety and potential efficacy of low-dose Ladostigil in delaying the onset of Alzheimer's disease (AD) in patients with MCI.^{[2][3]}

Data Presentation

The quantitative outcomes of the clinical trial are summarized in the tables below, offering a clear comparison between the Ladostigil and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Ladostigil (n=103)	Placebo (n=107)
Age (years), mean (SD)	72.5 (6.9)	72.6 (7.2)
Female, n (%)	52 (50.5)	54 (50.5)
Education (years), mean (SD)	13.8 (3.4)	14.1 (3.5)
Mini-Mental State Examination (MMSE) score, mean (SD)	27.4 (2.0)	27.5 (1.9)
Clinical Dementia Rating (CDR) Sum of Boxes, mean (SD)	1.6 (0.8)	1.5 (0.8)
APOE ε4 carriers, n (%)	63 (61.2)	65 (60.7)

Data sourced from the NCT01429623 clinical trial.[\[1\]](#)[\[4\]](#)

Table 2: Primary and Secondary Efficacy Outcomes at 36 Months

Outcome Measure	Ladostigil	Placebo	p-value
Primary Outcome			
Progression to Alzheimer's Disease, n (%)	14 of 99 (14.1%)	21 of 103 (20.4%)	0.16
Secondary Outcomes (Change from Baseline, mean)			
Neuropsychological Test Battery (NTB) Composite Score	No significant effect	No significant effect	NS
Disability Assessment for Dementia (DAD) Score	No significant effect	No significant effect	NS
Geriatric Depression Scale (GDS) Score	No significant effect	No significant effect	NS
Exploratory MRI Outcomes (Change from Baseline)			
Whole Brain Volume	Less decline	More decline	<0.02
Hippocampus Volume	Less decline	More decline	Not specified
Entorhinal Cortex Volume	No significant difference	No significant difference	NS

NS: Not Significant. Data sourced from the NCT01429623 clinical trial.[\[1\]](#)[\[4\]](#)

Table 3: Safety and Tolerability

Adverse Event	Ladostigil (n=103)	Placebo (n=107)
Patients with at least one adverse event, n (%)	90 (87.4)	91 (85.0)
Serious adverse events, n (%)	26 (25.2)	28 (26.2)
Discontinuation due to adverse events, n (%)	21 (20.4)	14 (13.1)

Data sourced from the NCT01429623 clinical trial.[\[1\]](#)

Experimental Protocols

Study Design

The NCT01429623 study was a 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial conducted at 16 centers in Austria, Germany, and Israel.[\[2\]](#) A total of 210 patients with MCI were randomly assigned in a 1:1 ratio to receive either 10 mg/day of **Ladostigil hydrochloride** or a matching placebo.[\[2\]](#)

Inclusion and Exclusion Criteria

- Inclusion Criteria: Participants were aged 55-85 years with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score > 24, and evidence of medial temporal lobe atrophy on MRI.[\[2\]](#)
- Exclusion Criteria: Key exclusion criteria included a diagnosis of dementia, other significant neurological or psychiatric disorders, and the use of medications with significant psychoactive properties.[\[3\]](#)

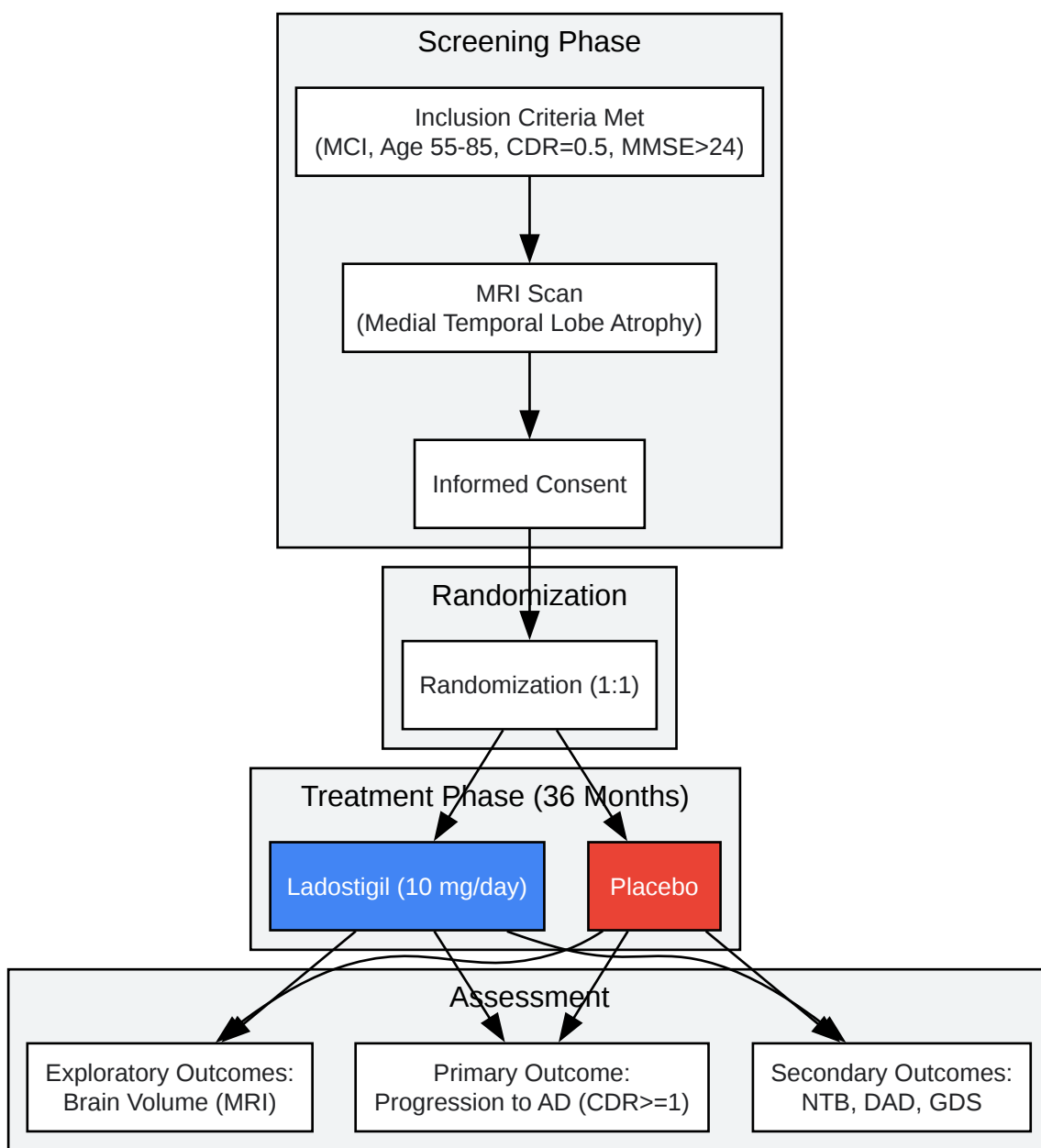
Outcome Measures

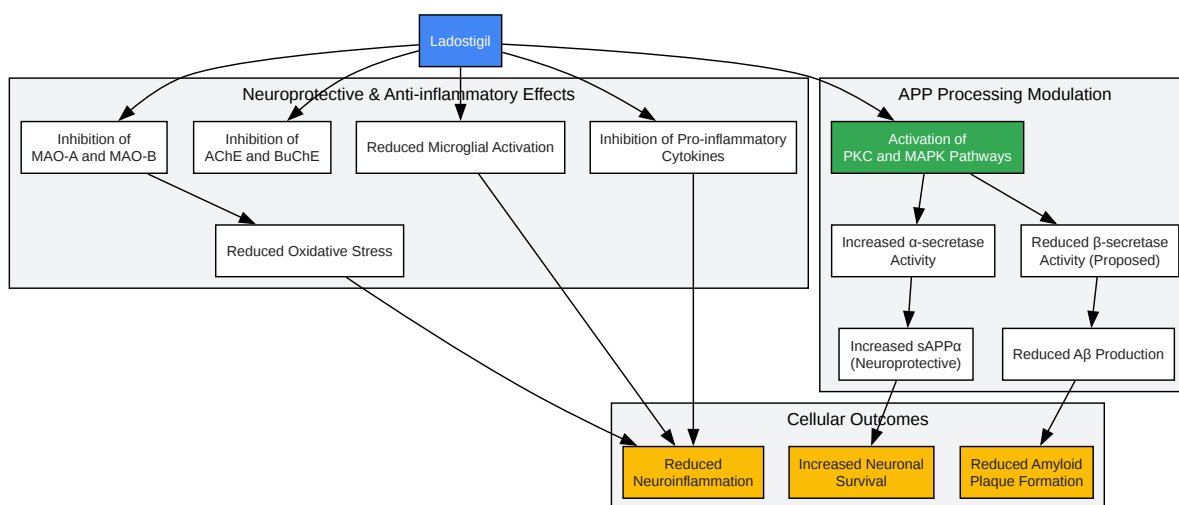
- Primary Outcome: The primary endpoint was the time to progression from MCI to Alzheimer's disease, as defined by a CDR score of 1.0 or greater.[\[2\]](#)[\[3\]](#)
- Secondary Outcomes:

- Neuropsychological Test Battery (NTB): This battery included tests assessing memory, executive function, and attention. The specific components were the Rey Auditory Verbal Learning Test (RAVLT), Controlled Word Association Test (COWAT), Category Fluency Test (CFT), WMS-R Digit Span, and Trail Making Test Part A and B.^[3] A composite z-score was calculated from these tests.
- Disability Assessment for Dementia (DAD): This scale was used to evaluate the participants' ability to perform basic and instrumental activities of daily living.^[1]
- Geriatric Depression Scale (GDS): This scale was used to assess the severity of depressive symptoms. The 30-item version was utilized, with scores ranging from 0 to 30.^[3]
- Exploratory Outcomes: MRI-derived volumes of the whole brain, hippocampus, and entorhinal cortex were measured. The specific software used for the volumetric analysis was not specified in the available documentation, but common automated methods like FreeSurfer, volBrain, or NeuroQuant are often used in such trials.^{[5][6][7][8]}

Mandatory Visualization

Ladostigil Experimental Workflow





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